![molecular formula C12H21N3O3 B3832419 5-[2-(diethylamino)ethyl]-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3832419.png)
5-[2-(diethylamino)ethyl]-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Overview
Description
5-[2-(diethylamino)ethyl]-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, commonly known as Etizolam, is a psychoactive drug that belongs to the thienodiazepine class. It is widely used in scientific research due to its unique properties and mechanism of action. In
Mechanism of Action
Etizolam acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA on the central nervous system. This results in sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
Etizolam has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function. Additionally, Etizolam has been shown to have muscle relaxant effects and to reduce the severity of withdrawal symptoms in alcohol-dependent individuals.
Advantages and Limitations for Lab Experiments
One advantage of using Etizolam in lab experiments is its unique mechanism of action. It acts as a positive allosteric modulator of the GABA-A receptor, which is different from other benzodiazepines. Additionally, Etizolam has a shorter half-life than other benzodiazepines, which makes it easier to study its pharmacokinetics and pharmacodynamics. However, one limitation of using Etizolam in lab experiments is its potential for abuse. It is a Schedule IV controlled substance in the United States and is subject to strict regulations.
Future Directions
There are several future directions for research on Etizolam. One area of interest is the development of new thienodiazepines with improved efficacy and safety profiles. Another area of interest is the study of the effects of Etizolam on different subtypes of GABA-A receptors. Additionally, there is a need for more research on the long-term effects of Etizolam use and its potential for abuse. Overall, the future of research on Etizolam looks promising, and it is likely that new discoveries will be made in the coming years.
Scientific Research Applications
Etizolam has been extensively studied in scientific research due to its unique properties. It has been used as a model compound for studying the effects of thienodiazepines on the central nervous system. It has also been used to study the pharmacokinetics and pharmacodynamics of thienodiazepines in animal models. Additionally, Etizolam has been used to study the effects of thienodiazepines on anxiety, memory, and cognitive function.
properties
IUPAC Name |
5-[2-(diethylamino)ethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-5-15(6-2)8-7-9-10(16)13(3)12(18)14(4)11(9)17/h16H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIOQUMVEKWKRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(N(C(=O)N(C1=O)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Diethylamino)ethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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